N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13-9-8-12(13)15-19(17,18)14-7-3-5-10-4-1-2-6-11(10)14/h1-7,12-13,15-16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRLBNXCFJYYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-hydroxycyclobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxocyclobutyl)naphthalene-1-sulfonamide.
Reduction: Formation of N-(2-hydroxycyclobutyl)naphthalene-1-amine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide exhibits notable antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by mimicking p-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis . This competitive inhibition leads to effective treatment options for various bacterial infections.
Anticancer Properties
Sulfonamides have shown potential as anticancer agents. Studies suggest that compounds with sulfonamide groups can interfere with tumor growth and proliferation. The mechanism often involves the inhibition of carbonic anhydrase, an enzyme critical for maintaining pH homeostasis in tumors . this compound may contribute to this therapeutic strategy through its unique structural attributes.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of sulfonamides. By modulating pathways associated with oxidative stress and inflammation, compounds like this compound could offer therapeutic benefits in neurodegenerative diseases . The ability to activate the Nrf2 pathway, which regulates antioxidant responses, positions these compounds as promising candidates for further investigation.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features. The presence of the naphthalene moiety enhances lipophilicity and facilitates cellular uptake, while the cyclobutyl group may influence the compound's interaction with biological targets. Understanding the SAR is crucial for optimizing the pharmacological profile of this compound and developing derivatives with improved efficacy and reduced toxicity .
Case Study 1: Antimicrobial Efficacy
A study evaluated various sulfonamide derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This reinforces its potential as a lead compound in antibiotic development.
Case Study 2: Neuroprotective Mechanisms
In vitro studies have shown that sulfonamide compounds can upregulate antioxidant enzymes through Nrf2 activation. This compound was tested in models of oxidative stress, revealing a protective effect on neuronal cells against damage induced by reactive oxygen species (ROS) . These findings suggest its utility in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide with structurally related sulfonamides, focusing on synthesis, physicochemical properties, and biological applications.
Structural and Functional Group Variations
- N-(2-Acetylphenyl)naphthalene-1-sulfonamide (1d-1) : Substituted with an acetylated phenyl group, enhancing polarity and crystallinity (melting point: 203–205°C) .
- N-(2-(1-Hydroxyethyl)phenyl)naphthalene-1-sulfonamide (1d) : Features a hydroxyethyl side chain, reducing melting point (139–142°C) compared to acetylated analogs due to lower crystallinity .
- 5-(Dimethylamino)-N-(quinolin-3-yl)naphthalene-1-sulfonamide (3i): Incorporates a dimethylamino group (electron-donating) and a quinoline ring, enhancing fluorescence and binding affinity for enzymes like carbonic anhydrase .
- PR64 (N-[6-(dimethylamino)-3,4-dihydroquinazolin-2-yl]naphthalene-1-sulfonamide): Combines a quinazoline core with dimethylamino groups, yielding a high molecular weight (380.5 g/mol) and application as a 5-HT6 receptor ligand .
Physicochemical Properties
Key Research Findings
- Impact of Substituents on Binding: Dimethylamino and quinoline groups enhance enzyme binding affinity compared to alkyl or aryl substituents .
- Melting Point Trends : Polar groups (e.g., acetyl) increase melting points, while flexible chains (e.g., hydroxyethyl) reduce them .
- Synthetic Yields: Bulky substituents (e.g., quinolinyl) may lower yields (e.g., 3i: 78%) compared to simpler analogs .
Biological Activity
N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a naphthalene ring system substituted with a sulfonamide group and a cyclobutyl moiety with a hydroxyl group. This unique structure is expected to influence its biological interactions and efficacy.
Antimicrobial Activity
Sulfonamides, as a class, are known for their antibacterial properties, primarily through the inhibition of folate synthesis in bacteria. Studies have shown that modifications to the sulfonamide structure can significantly impact their antimicrobial effectiveness. For instance, the presence of electron-withdrawing groups and the lipophilicity of the compound play crucial roles in determining its Minimum Inhibitory Concentration (MIC) against various pathogens.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 |
| This compound | Escherichia coli | 10 |
| Other Sulfonamides | Bacillus subtilis | 10 |
| Other Sulfonamides | Salmonella typhimurium | 10 |
This table illustrates that this compound exhibits significant antimicrobial activity comparable to other established sulfonamides .
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. The mechanism often involves inhibition of specific enzymes or receptors integral to cancer cell proliferation. Molecular docking studies have indicated that this compound may interact effectively with targets involved in cancer pathways.
Case Study: Molecular Docking Analysis
In a study assessing various sulfonamides for anticancer activity, this compound demonstrated promising binding affinities to key cancer targets. The binding energy was calculated at approximately -6.37 kcal/mol for DNA gyrase, indicating a strong potential for inhibiting cancer cell growth through this pathway .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamides. Research has shown that:
- The sulfonamide group must be directly attached to an aromatic ring for optimal activity.
- Substituents on the aromatic ring can modulate activity; for example, halogens often enhance antimicrobial properties.
- The hydroxyl group in the cyclobutyl moiety may contribute to increased solubility and bioavailability, further enhancing its therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide?
- Methodology :
- Step 1 : Start with naphthalene-1-sulfonyl chloride as the core scaffold. React with 2-hydroxycyclobutylamine under basic conditions (e.g., KCO in DMF) to facilitate sulfonamide bond formation.
- Step 2 : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and quench with ice. Extract with ethyl acetate, dry over anhydrous NaSO, and purify via column chromatography .
- Step 3 : For derivatives, consider functionalizing the hydroxyl group (e.g., acetylation) or cyclobutyl ring (e.g., halogenation) to modulate reactivity .
Q. How can purity and structural integrity be validated for this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry using H and C NMR (e.g., hydroxyl proton resonance at δ 4.5–5.5 ppm, cyclobutyl protons as multiplets) .
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Validate hydrogen bonding between sulfonamide groups and adjacent molecules .
- HPLC-MS : Ensure >95% purity with reverse-phase C18 columns and ESI-MS for molecular ion confirmation .
Q. What safety protocols are critical for handling This compound?
- Risk Mitigation :
- Exposure Routes : Avoid inhalation, oral ingestion, and dermal contact. Use fume hoods and PPE (gloves, lab coats) during synthesis .
- Toxicological Endpoints : Monitor for hepatic/renal effects in animal models (e.g., serum ALT/AST levels, creatinine clearance) based on naphthalene toxicity profiles .
- Storage : Store in airtight containers at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How can molecular docking elucidate interactions with targets like FABP4?
- Protocol :
- Target Preparation : Download FABP4 crystal structure (PDB ID: 1ADL). Remove water molecules and add hydrogens using AutoDock Tools.
- Ligand Preparation : Optimize 3D structure of This compound with Gaussian09 (B3LYP/6-31G*).
- Docking : Use AutoDock Vina to identify binding poses. Prioritize hydrophobic interactions between the naphthalene ring and FABP4’s fatty acid-binding pocket .
- Validation : Compare binding affinity (ΔG) with known inhibitors (e.g., BMS309403) and validate via SPR or ITC .
Q. Which spectroscopic techniques optimize analysis of metal-ion binding properties?
- Fluorescence Spectroscopy :
- Excitation at 340 nm (naphthalene π→π* transition) to monitor emission shifts upon Zn binding (e.g., dansyl derivatives show λ at 520 nm) .
- UV-Vis Titration :
- Track absorbance changes at 280 nm (sulfonamide-metal charge transfer) to calculate binding constants (K) using Benesi-Hildebrand plots .
- NMR Titration :
- Observe paramagnetic broadening of cyclobutyl protons in presence of paramagnetic ions (e.g., Fe) .
Q. How does the 2-hydroxycyclobutyl group influence bioactivity and solubility?
- Structure-Activity Relationship (SAR) :
- Hydrogen Bonding : The hydroxyl group enhances solubility via H-bonding with aqueous media (logP reduction by ~0.5 units compared to non-hydroxylated analogs) .
- Conformational Rigidity : The cyclobutyl ring restricts rotational freedom, improving target selectivity (e.g., 5-HTR ligands with cyclobutyl groups show 10× higher affinity than linear analogs) .
- Pharmacokinetics :
- Assess metabolic stability using liver microsomes. Hydroxyl groups may undergo glucuronidation, reducing plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
